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Introduction
The F-box and WD repeat domain-containing protein 7 (Fau), also known as FUBI-eS30, is a

fusion protein critical for the maturation of the 40S ribosomal subunit.[1][2] It is synthesized as

a precursor consisting of a ubiquitin-like protein (FUBI) at the N-terminus and the ribosomal

protein eS30 at the C-terminus.[3] For proper ribosome biogenesis, the FUBI moiety must be

cleaved off to release the functional eS30.[1][2][4] Recent studies have identified Ubiquitin

Specific Peptidase 36 (USP36) as the primary deubiquitinase responsible for this crucial

cleavage event.[1][2][5][6][7][8]

These application notes provide a comprehensive guide for studying the in vitro cleavage of the

Fau protein by USP36. The protocols outlined below are designed to enable researchers to

express and purify the necessary recombinant proteins, perform in vitro cleavage assays, and

analyze the results. This information is valuable for investigating the molecular mechanisms of

ribosome biogenesis, understanding the role of USP36 in this process, and for the

development of potential therapeutic modulators of USP36 activity.
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Protein Tag
Expression
System

Purification
Method

Reference

Human Fau

(FUBI-eS30)

Wild-Type

N-terminal His6 E. coli

Immobilized

Metal Affinity

Chromatography

(IMAC)

[1][9]

Human Fau

(FUBI-eS30)

Cleavage-

Resistant Mutant

(e.g.,

G75A/G76A)

N-terminal His6 E. coli

Immobilized

Metal Affinity

Chromatography

(IMAC)

[1]

Human USP36

Wild-Type

N-terminal Strep-

tag II

Insect cells (e.g.,

Sf9)

Strep-Tactin

Affinity

Chromatography

[1]

Human USP36

Catalytically

Inactive Mutant

(e.g., C733A)

N-terminal Strep-

tag II

Insect cells (e.g.,

Sf9)

Strep-Tactin

Affinity

Chromatography

[1]

Table 2: Key Components and Conditions for In Vitro
Fau Cleavage Assay
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Component
Concentration/Amo
unt

Incubation Time
Incubation
Temperature

Recombinant His-Fau ~1 µM 0 - 60 minutes 37°C

Recombinant Strep-

USP36
~0.1 µM

Assay Buffer See Protocol 3

Negative Controls

His-Fau with Strep-

USP36 (C733A)
As above As above As above

His-Fau (G75A/G76A)

with Strep-USP36
As above As above As above

His-Fau without

USP36
As above As above As above

Experimental Protocols
Protocol 1: Recombinant Protein Expression and
Purification
1.1 Expression and Purification of His-tagged Fau (Wild-Type and Mutants) in E. coli

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids

encoding N-terminally His6-tagged human Fau (wild-type or cleavage-resistant mutant).

Culture Growth: Grow a starter culture overnight at 37°C in LB medium containing the

appropriate antibiotic. The following day, inoculate a larger volume of LB medium and grow

at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
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Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by

sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40

mM imidazole) to remove non-specifically bound proteins.

Elution: Elute the His-Fau protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

250-500 mM imidazole).

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM

Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting

column.

Analysis: Analyze the purity of the protein by SDS-PAGE and Coomassie blue staining.

Determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

1.2 Expression and Purification of Strep-tagged USP36 (Wild-Type and Mutants) in Insect Cells

Virus Generation: Generate recombinant baculovirus encoding N-terminally Strep-tag II-

tagged human USP36 (wild-type or catalytically inactive mutant) according to the

manufacturer's instructions (e.g., Bac-to-Bac system).

Infection: Infect Sf9 or other suitable insect cell lines with the high-titer recombinant

baculovirus.

Culture and Harvest: Culture the infected cells for 48-72 hours. Harvest the cells by

centrifugation at 1,000 x g for 10 minutes.

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (100 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM EDTA, 1 mM PMSF, and 1x protease inhibitor cocktail). Lyse the cells by

sonication or dounce homogenization on ice.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.

Affinity Purification: Apply the clarified lysate to a pre-equilibrated Strep-Tactin affinity

column.[9][10][11][12][13]

Washing: Wash the column extensively with wash buffer (100 mM Tris-HCl pH 8.0, 150 mM

NaCl, 1 mM EDTA).[9][10][11][13]

Elution: Elute the Strep-USP36 protein with elution buffer (wash buffer containing 2.5 mM

desthiobiotin).[9][10][11][13]

Buffer Exchange: Perform buffer exchange into a suitable storage buffer as described in

1.1.10.

Analysis and Storage: Analyze protein purity by SDS-PAGE and determine the

concentration. Store aliquots at -80°C.

Protocol 2: In Vitro Fau Cleavage Assay
Reaction Setup: In a microcentrifuge tube, prepare the cleavage reaction by combining the

following components on ice:

Recombinant His-Fau (final concentration ~1 µM)

Recombinant Strep-USP36 (final concentration ~0.1 µM)

10x Cleavage Buffer (final concentration 1x: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM

DTT)

Nuclease-free water to the final reaction volume (e.g., 20 µL).

Negative Controls: Set up parallel reactions as negative controls:

His-Fau with catalytically inactive Strep-USP36.

Cleavage-resistant His-Fau mutant with wild-type Strep-USP36.

His-Fau without any USP36 enzyme.
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Incubation: Incubate the reactions at 37°C. For a time-course experiment, remove aliquots at

different time points (e.g., 0, 5, 15, 30, 60 minutes).

Stopping the Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating

the samples at 95°C for 5 minutes.

Protocol 3: Western Blot Analysis of Cleavage Products
SDS-PAGE: Separate the protein samples from the cleavage assay on a 12-15% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

Fau protein (recognizing either the FUBI or eS30 portion, or a tag like His-tag) overnight at

4°C.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing steps as in 3.5.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize the results using a chemiluminescence imaging system. The appearance of

cleaved FUBI and eS30 products over time indicates successful cleavage by USP36.
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Caption: Signaling pathway of Fau protein processing by USP36.
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Caption: Experimental workflow for the in vitro Fau cleavage assay.
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Caption: Logical relationships of components in the cleavage assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for
40S maturation and depends on USP36 | eLife [elifesciences.org]

2. color | Graphviz [graphviz.org]

3. A generic protocol for the expression and purification of recombinant proteins in
Escherichia coli using a combinatorial His6-maltose binding protein fusion tag | Springer
Nature Experiments [experiments.springernature.com]

4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC
[pmc.ncbi.nlm.nih.gov]

5. home.sandiego.edu [home.sandiego.edu]

6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK
[thermofisher.com]

7. bio-rad.com [bio-rad.com]

8. medium.com [medium.com]

9. assets.fishersci.com [assets.fishersci.com]

10. static.fishersci.eu [static.fishersci.eu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1176721?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176721?utm_src=pdf-custom-synthesis
https://elifesciences.org/articles/70560v1
https://elifesciences.org/articles/70560v1
https://graphviz.org/docs/attr-types/color/
https://experiments.springernature.com/articles/10.1038/nprot.2007.50
https://experiments.springernature.com/articles/10.1038/nprot.2007.50
https://experiments.springernature.com/articles/10.1038/nprot.2007.50
https://pmc.ncbi.nlm.nih.gov/articles/PMC8443450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8443450/
https://home.sandiego.edu/~josephprovost/His%20tag%20Purification%20Protocol.pdf
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://medium.com/@nishanthini/dot-language-beginner-b2288a25c5c5
https://assets.fishersci.com/TFS-Assets/CCG/EU/IBA-Solutions-For-Life-Science/manuals/Manual_Strep-Tactin-Purification_2-1000-002.pdf
https://static.fishersci.eu/content/dam/fishersci/en_EU/suppliers/iba/PR03_Strep-tag_purification_Protocol_0003.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. interchim.fr [interchim.fr]

12. Strep-Tagged Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

13. wolfson.huji.ac.il [wolfson.huji.ac.il]

To cite this document: BenchChem. [Application Notes and Protocols: Studying FAU Protein
Cleavage by USP36 In Vitro]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176721#studying-fau-protein-cleavage-by-usp36-in-
vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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